An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Diisopropoxybenzene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Diisopropoxybenzene
A Note on Data Availability: 1,3-Diisopropoxybenzene is a specialty chemical intermediate. As such, extensive, publicly available experimental data is limited. This guide synthesizes established principles of organic chemistry with data from analogous compounds to provide a robust, predictive overview for research and development professionals. It is crucial to distinguish this compound from the more common, structurally different 1,3-diisopropylbenzene.
Introduction and Molecular Identity
1,3-Diisopropoxybenzene is an aromatic ether characterized by a benzene ring substituted at the meta positions with two isopropoxy groups. As a derivative of resorcinol, its chemical behavior is largely dictated by the strong electron-donating and sterically bulky nature of the ether functionalities.
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
// Benzene ring nodes C1 [pos="0,1.732!", label="C"]; C2 [pos="-1.5,0.866!", label="C"]; C3 [pos="-1.5,-0.866!", label="C"]; C4 [pos="0,-1.732!", label="C"]; C5 [pos="1.5,-0.866!", label="C"]; C6 [pos="1.5,0.866!", label="C"];
// Isopropoxy group 1 at C1
O1 [pos="0,3.232!", label=<O>];
C7 [pos="-1.2,4.098!", label="CH"];
C8 [pos="-2.4,3.232!", label=
// Isopropoxy group 2 at C3
O2 [pos="-3.0,-1.732!", label=<O>];
C10 [pos="-4.2,-0.866!", label="CH"];
C11 [pos="-5.4,-1.732!", label=
// Aromatic hydrogens H2 [pos="-2.5,1.443!", label="H"]; H4 [pos="0,-2.732!", label="H"]; H5 [pos="2.5,-1.443!", label="H"]; H6 [pos="2.5,1.443!", label="H"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds (approximated) node [shape=none, label=""]; p1 [pos="-0.75,1.299!"]; p2 [pos="-0.75,-1.299!"]; p3 [pos="1.5,0!"]; p1 -- p2 [style=invis]; // for alignment // C1=C2, C3=C4, C5=C6 C1 -- C2 [style=double, color="#5F6368"]; C3 -- C4 [style=double, color="#5F6368"]; C5 -- C6 [style=double, color="#5F6368"];
// Substituent bonds C1 -- O1; O1 -- C7; C7 -- C8; C7 -- C9;
C3 -- O2; O2 -- C10; C10 -- C11; C10 -- C12;
// Hydrogen bonds C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; } caption: "Molecular Structure of 1,3-Diisopropoxybenzene"
Physicochemical Properties
Lacking direct, experimentally verified data, the following properties are estimated based on its structure and comparison with analogous compounds like 1,3-dimethoxybenzene.
| Property | Predicted Value / Description | Rationale |
| CAS Number | 19130-95-1 | Tentative, based on chemical database indexing. |
| Molecular Formula | C₁₂H₁₈O₂ | Derived from structure. |
| Molecular Weight | 194.27 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers. |
| Boiling Point | ~230-240 °C | Expected to be higher than resorcinol (277 °C) is incorrect. Expected to be higher than 1,3-diisopropylbenzene (203 °C) due to polarity, but lower than resorcinol due to lack of H-bonding. |
| Melting Point | < -20 °C | The bulky, asymmetric isopropoxy groups will likely inhibit crystal lattice formation, leading to a low melting point. |
| Density | ~0.98 - 1.02 g/mL | Slightly less dense than water, typical for aromatic ethers. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ether, THF, chloroform, acetone). | The molecule is largely nonpolar despite the ether oxygens. |
Synthesis and Manufacturing Protocol
The most direct and industrially relevant method for preparing 1,3-diisopropoxybenzene is the Williamson ether synthesis . This venerable SN2 reaction provides a high-yielding and straightforward pathway from resorcinol.
Causality Behind the Experimental Design:
The synthesis hinges on the deprotonation of the weakly acidic phenolic hydroxyl groups of resorcinol to form a more potent nucleophile, the resorcinate dianion. This dianion then displaces a halide from an isopropyl electrophile.
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Choice of Base: A moderately strong base is required to fully deprotonate both hydroxyl groups. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic, driving the reaction forward. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.
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Choice of Alkylating Agent: 2-bromopropane or 2-iodopropane are suitable electrophiles. Iodides are better leaving groups and may result in faster reaction times, but bromides are often more cost-effective. Critically, a primary or secondary halide is necessary; tertiary halides would lead exclusively to elimination by-products.
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Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the ionic intermediates (the potassium resorcinate) without solvating the nucleophile so strongly as to inhibit its reactivity, thereby accelerating the SN2 reaction.
Workflow: Williamson Ether Synthesis
Step-by-Step Protocol:
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add resorcinol (1.0 eq), finely pulverized potassium carbonate (2.5 eq), and anhydrous acetone.
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Deprotonation: Stir the suspension under a nitrogen atmosphere and heat to reflux for 1 hour to facilitate the formation of the dipotassium resorcinate salt.
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Alkylation: Slowly add 2-bromopropane (2.2 eq) dropwise via an addition funnel over 30 minutes to control the exotherm.
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Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting resorcinol is consumed (typically 4-8 hours).
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Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with fresh acetone.
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Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The crude product can be purified by vacuum distillation to yield 1,3-diisopropoxybenzene as a clear oil.
Chemical Reactivity and Core Reactions
The reactivity of the aromatic ring is dominated by the two isopropoxy groups. These are powerful activating, ortho-, para-directing groups due to the resonance-donating effect of the oxygen lone pairs.
Electrophilic Aromatic Substitution (EAS)
The primary consideration for EAS is regioselectivity. The two meta-directing groups work in concert to direct incoming electrophiles to the positions ortho and para to themselves.
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C4/C6 Positions: These positions are para to one isopropoxy group and ortho to the other. They are highly activated and are the primary sites of substitution.
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C2 Position: This position is ortho to both isopropoxy groups. While strongly activated electronically, it is significantly sterically hindered by the two bulky isopropoxy groups, making substitution here less favorable than at C4/C6.
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C5 Position: This position is meta to both groups and is therefore electronically deactivated. Substitution at this site is highly unlikely under standard EAS conditions.
Therefore, the overwhelming prediction is that monosubstitution will occur at the C4 position.
Common EAS Reactions:
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Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield primarily 1,3-diisopropoxy-4-nitrobenzene . The reaction should proceed under mild conditions due to the activated nature of the ring.
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Halogenation: Bromination (Br₂ in acetic acid or with a Lewis acid catalyst like FeBr₃) or chlorination will selectively yield the 4-halo-1,3-diisopropoxybenzene product.
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Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (AlCl₃) is predicted to give 2,4-diisopropoxyacetophenone . The strong activation of the ring facilitates this reaction.
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Friedel-Crafts Alkylation: This reaction is often less controlled than acylation and may lead to polyalkylation. However, under controlled conditions, alkylation is also expected at the 4-position.
Ether Cleavage
The isopropoxy groups are stable to most reagents but can be cleaved under harsh conditions using strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen followed by SN2 attack by the halide ion on the isopropyl carbon, regenerating resorcinol and forming 2-halopropane. This serves as a method to deprotect the hydroxyl groups if 1,3-diisopropoxybenzene is used as a protecting group strategy in a larger synthesis.
Predicted Spectroscopic Data
For structural verification, the following spectroscopic signatures are anticipated:
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¹H NMR:
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Aromatic Region (6.4-7.2 ppm): A complex multiplet pattern corresponding to the four aromatic protons. The proton at C5 will likely be a triplet, while the C4/C6 protons and the C2 proton will show more complex splitting.
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Isopropoxy Methine (4.5-4.7 ppm): A septet for the two equivalent CH protons, split by the twelve methyl protons.
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Isopropoxy Methyl (1.3-1.4 ppm): A doublet for the twelve equivalent CH₃ protons, split by the methine proton.
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¹³C NMR:
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Aromatic C-O ( ~159 ppm): Two signals for the ipso-carbons (C1, C3).
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Aromatic C-H (~100-130 ppm): Signals for the four aromatic CH carbons.
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Isopropoxy CH (~70 ppm): Signal for the methine carbon.
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Isopropoxy CH₃ (~22 ppm): Signal for the methyl carbons.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A peak at m/z = 194.
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Key Fragments: Expect loss of a propyl group (M-43) at m/z = 151, and loss of propene (M-42) via McLafferty-type rearrangement to give a peak at m/z = 152, corresponding to the resorcinol mono-isopropyl ether radical cation.
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Applications in Drug Development and Research
As a protected form of resorcinol, 1,3-diisopropoxybenzene is a valuable building block in organic synthesis. The resorcinol moiety is present in numerous natural products and pharmaceuticals.
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Chemical Intermediate: It can be functionalized via electrophilic aromatic substitution at the 4-position, after which the isopropoxy groups can be removed to reveal a substituted resorcinol derivative, a common pharmacophore.
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Specialty Polymers and Materials: The dialkoxybenzene structure can be incorporated into specialty polymers, resins, or liquid crystals where the specific steric and electronic properties of the isopropoxy groups are desired.
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Scaffold for Library Synthesis: It serves as a stable and versatile scaffold for building libraries of compounds for screening in drug discovery programs.
Safety and Handling
No specific toxicology data is readily available for 1,3-diisopropoxybenzene. Therefore, it must be handled with the standard precautions for a novel laboratory chemical.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.
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Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
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Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
References
The following references support the fundamental chemical principles discussed in this guide.
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Williamson Ether Synthesis: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]
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Electrophilic Aromatic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
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Analogous Compound Data (1,3-Dimethoxybenzene): PubChem. 1,3-Dimethoxybenzene. [Link]
